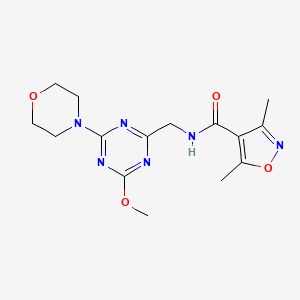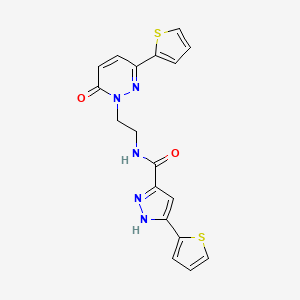![molecular formula C26H23N5O2 B2747720 7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-69-4](/img/structure/B2747720.png)
7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its neuroprotective and anti-neuroinflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Chemical Reactions Analysis
The compound was synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Further details about the chemical reactions involving this compound were not found in the available resources.Wissenschaftliche Forschungsanwendungen
- Triazole derivatives have been explored for their antibacterial potential. These compounds can inhibit bacterial growth by interacting with enzymes and receptors in the biological system .
- Triazoles are commonly used as antifungal agents. Commercially available drugs like fluconazole and voriconazole contain the triazole nucleus and exhibit antifungal activity .
- Triazole derivatives have shown promise as antiviral agents. Their ability to bind to enzymes and receptors makes them relevant in combating viral infections .
Antibacterial Activity
Antifungal Properties
Antiviral Potential
Wirkmechanismus
Target of Action
The compound, also known as 7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide or Oprea1_519757, is a heterocyclic compound that has been found to have a wide range of pharmacological activities Similar compounds have been found to act as inhibitors for enzymes such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, which could suggest a similar mode of action for this compound . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from carrying out its normal function.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation and cell proliferation . By inhibiting certain enzymes, this compound could potentially disrupt these pathways, leading to changes in cellular function.
Result of Action
Similar compounds have been found to have anti-inflammatory and neuroprotective properties
Eigenschaften
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)28-19-13-7-4-8-14-19)23(20-15-9-10-16-21(20)33-2)31-26(27-17)29-24(30-31)18-11-5-3-6-12-18/h3-16,23H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJCZONGLWIEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)
![5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2747647.png)

![1-Cyclopropyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2747651.png)

![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)